N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-phenethyloxalamide
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Overview
Description
N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-phenethyloxalamide is a complex organic compound belonging to the class of phenylpiperidines This compound is characterized by its unique structure, which includes a phenylpiperidine skeleton, a methoxyphenyl group, and an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-phenethyloxalamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthetic route include:
Formation of the Isothiazolidine Ring: This step involves the cyclization of a suitable precursor to form the isothiazolidine ring. Common reagents used in this step include sulfur and nitrogen-containing compounds.
Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the phenyl ring with a methoxy group. This can be achieved using methanol and a suitable catalyst under specific reaction conditions.
Formation of the Oxalamide Moiety: This step involves the reaction of an amine with oxalyl chloride to form the oxalamide group. This reaction typically requires an inert atmosphere and low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-phenethyloxalamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-phenethyloxalamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-phenethyloxalamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to various biological effects. For example, it may inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation.
Comparison with Similar Compounds
N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-phenethyloxalamide can be compared with other similar compounds, such as:
N-[5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl]-2-(4-piperidin-1-ylphenyl)acetamide: This compound shares a similar isothiazolidine ring but differs in the substituents on the phenyl ring.
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N-phenylacetamide: This compound has a similar methoxyphenyl group but lacks the oxalamide moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-N-(2-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-28-18-9-8-16(23-12-5-13-29(23,26)27)14-17(18)22-20(25)19(24)21-11-10-15-6-3-2-4-7-15/h2-4,6-9,14H,5,10-13H2,1H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZRNVIBDCEWAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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